

Comprehensive Spectroscopic Profile: 3,4,5-Trihydroxycinnamic Acid[1][2][3]

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Compound of Interest

Compound Name: 3,4,5-Trihydroxycinnamic acid

CAS No.: 6093-59-0

Cat. No.: B1609222

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Executive Summary

3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a critical phenylpropanoid metabolite structurally bridging the cinnamic acid and gallic acid families. Characterized by a highly oxygenated aromatic core, it exhibits potent antioxidant capacity and serves as a precursor in the biosynthesis of complex lignins and polyphenols. This technical guide provides a rigorous spectroscopic reference for researchers, detailing the specific NMR, IR, and UV-Vis signatures required for definitive structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Parameter	Data
IUPAC Name	(2E)-3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid
Common Names	3,4,5-Trihydroxycinnamic acid; Normacrogol
CAS Registry Number	6093-59-0
Molecular Formula	C H O
Molecular Weight	196.16 g/mol
Appearance	Off-white to beige crystalline powder
Solubility	Soluble in Methanol, Ethanol, DMSO; slightly soluble in water
pKa Values	pKa 4.5 (COOH), pKa 8.5-9.0 (Phenolic OH)

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum of 3,4,5-tHCA is dominated by

transitions characteristic of the conjugated cinnamoyl chromophore. The presence of three auxochromic hydroxyl groups on the phenyl ring induces a significant bathochromic (red) shift compared to unsubstituted cinnamic acid.

- Solvent: Methanol (MeOH)
- Key Absorption Band (): 325 – 330 nm (Band I, cinnamoyl conjugation)

- Secondary Band: ~230 – 240 nm (Band II, benzoyl system)

- Extinction Coefficient (

):

18,000 – 22,000 M

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Technical Insight: Under alkaline conditions (pH > 8), the deprotonation of the phenolic hydroxyl groups results in a further bathochromic shift to 340–360 nm and a hyperchromic effect, useful for pKa determination assays.

Fourier Transform Infrared (FT-IR) Spectroscopy

The IR spectrum validates the functional group integrity, specifically distinguishing the carboxylic acid moiety from the phenolic hydroxyls.

Wavenumber (cm)	Vibration Mode	Assignment
3200 – 3500	O-H Stretch (Broad)	Multiple phenolic OH and carboxylic OH (H-bonded)
2800 – 3000	C-H Stretch	Aromatic and vinylic C-H
1670 – 1690	C=O[1] Stretch	-unsaturated carboxylic acid carbonyl
1620 – 1635	C=C Stretch	Alkenyl double bond (conjugated)
1510 – 1600	C=C Ring Stretch	Aromatic skeletal vibrations
1200 – 1300	C-O Stretch	Phenolic C-O and Carboxylic C-O
970 – 980	=C-H Bending	Trans-alkene out-of-plane bending (Diagnostic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is provided for DMSO-

, the standard solvent for poly-hydroxylated phenolics due to its ability to disrupt intermolecular hydrogen bonding and solubilize the compound.

H NMR (400 MHz, DMSO-

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Chemical Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Note
12.10	Broad Singlet	1H	-COOH	Carboxylic acid proton (exchangeable)
8.80 – 9.20	Broad Singlet	3H	Ar-OH	Phenolic protons (3, 4, 5 positions)
7.38	Doublet (Hz)	1H	H-7 ()	Vinylic proton adjacent to ring
6.65	Singlet	2H	H-2, H-6	Aromatic protons (chemically equivalent)
6.18	Doublet (Hz)	1H	H-8 ()	Vinylic proton adjacent to carbonyl

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Interpretation: The large coupling constant (

Hz) between H-7 and H-8 confirms the (E)-configuration (trans) of the double bond. The singlet at 6.65 ppm indicates the symmetry of the 3,4,5-trihydroxy substitution pattern, rendering H-2 and H-6 equivalent.

C NMR (100 MHz, DMSO-

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Chemical Shift (, ppm)	Carbon Assignment	Carbon Type
168.2	C-9 (COOH)	Carbonyl
146.1	C-3, C-5	Aromatic C-OH (Meta)
145.2	C-7 ()	Alkene CH
136.5	C-4	Aromatic C-OH (Para)
125.1	C-1	Aromatic C-Alkene
115.8	C-8 ()	Alkene CH
107.5	C-2, C-6	Aromatic CH

Experimental Protocols

Synthesis via Knoevenagel Condensation

This protocol utilizes a "green" modification of the Knoevenagel condensation, avoiding toxic pyridine/piperidine in favor of an amino acid catalyst, ensuring high purity for spectroscopic standards.

Reagents:

- 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)
- Malonic acid[2][3][4]
- L-Proline (Catalyst)[3]
- Ethanol (Solvent)[5][3]

Workflow:

- **Dissolution:** Dissolve 10 mmol of 3,4,5-trihydroxybenzaldehyde and 12 mmol of malonic acid in 15 mL of ethanol.
- **Catalysis:** Add 1 mmol (10 mol%) of L-Proline.
- **Reaction:** Reflux the mixture at 78°C for 4–6 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Ethyl Acetate/Hexane 3:1).
- **Work-up:** Cool the solution to room temperature. The product may precipitate spontaneously. If not, reduce volume by rotary evaporation and add cold water.
- **Purification:** Filter the precipitate and wash with cold water/ethanol (9:1). Recrystallize from hot water or aqueous ethanol to obtain analytical grade 3,4,5-tHCA.

Sample Preparation for NMR

- **Drying:** Dry the sample in a vacuum desiccator over P

O

for 24 hours to remove residual water which can obscure phenolic signals.
- **Solvation:** Weigh ~10 mg of 3,4,5-tHCA into a clean vial. Add 0.6 mL of DMSO-

(99.9% D).
- **Transfer:** Transfer to a 5 mm NMR tube.
- **Acquisition:** Acquire

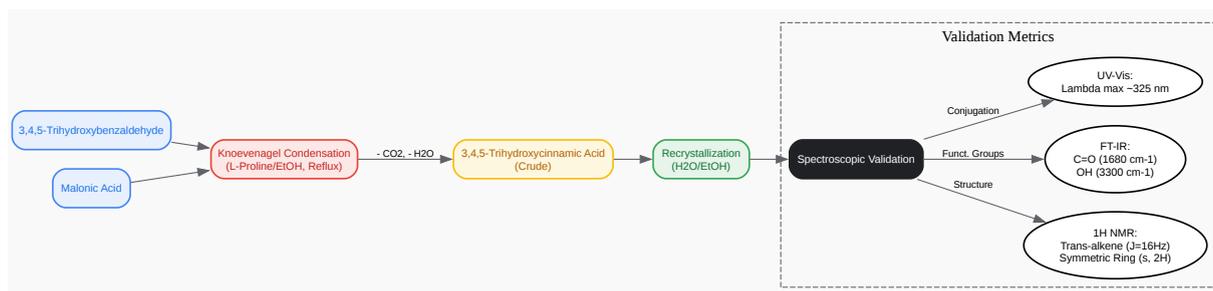
H NMR with at least 16 scans and a relaxation delay (

) of 2-5 seconds to ensure integration accuracy of the acidic protons.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Structural Verification Pathway

This diagram illustrates the logical flow from precursor selection to final spectroscopic validation.

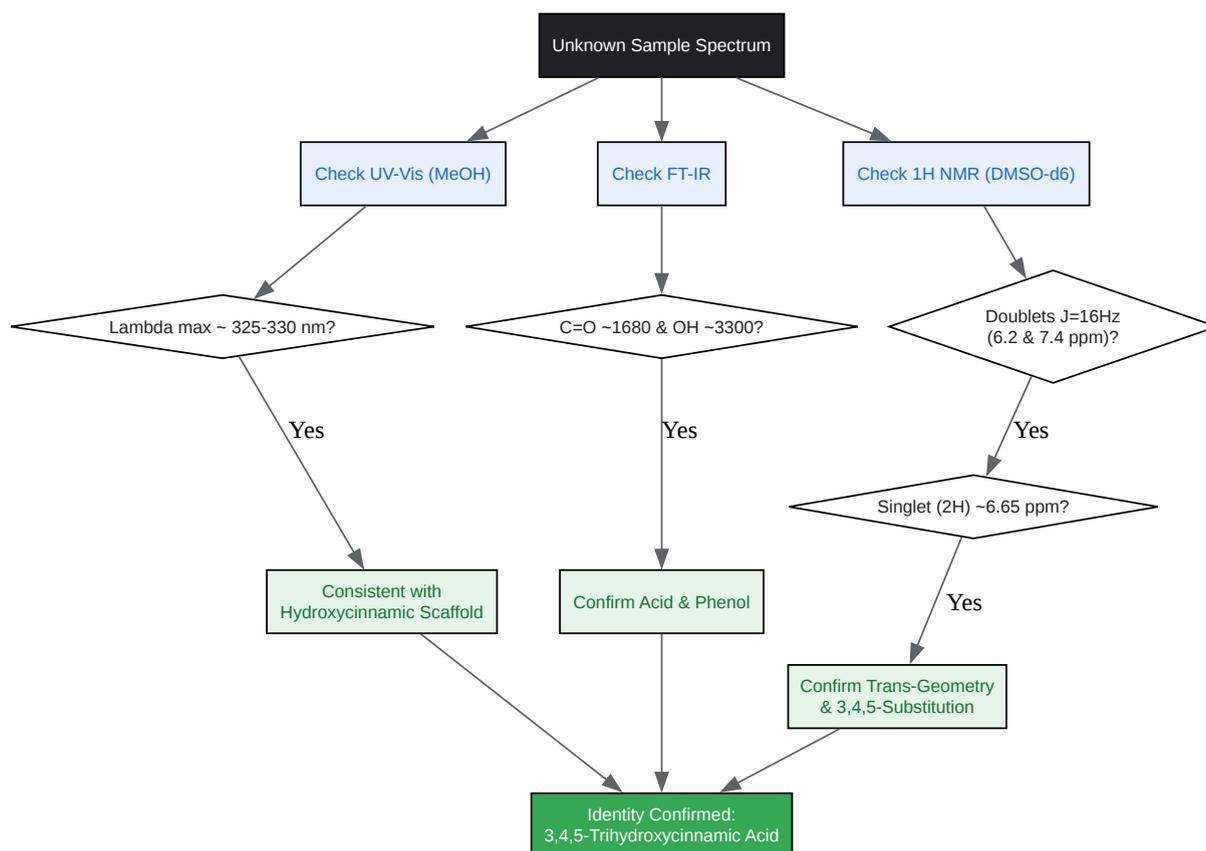


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Caption: Synthesis pathway from gallaldehyde to 3,4,5-tHCA with integrated spectroscopic validation checkpoints.

Diagram 2: Spectroscopic Logic for Identification

This diagram details the decision-making process when interpreting spectral data to confirm the identity of 3,4,5-tHCA.



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Caption: Logical decision tree for confirming 3,4,5-tHCA identity using multi-modal spectroscopy.

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